Halobetasol propionate
Overview
Description
Halobetasol Propionate is a synthetic corticosteroid used for topical dermatological use1. It is primarily used to treat skin conditions such as dermatitis, eczema, and psoriasis2. It is a class I corticosteroid under the US classification and a group III corticosteroid under international classification, the most potent group of such drugs3.
Synthesis Analysis
The commercially available Halobetasol Propionate was obtained by the reaction of diflorasone 17-propionate with methansulfonyl chloride, which leads to diflorasone 17-propionate 21-mesylate4.
Molecular Structure Analysis
Halobetasol Propionate has a molecular formula of C25H31ClF2O55. It has an average mass of 484.960 Da and a monoisotopic mass of 484.182800 Da5. It is a white crystalline powder6.
Chemical Reactions Analysis
Halobetasol Propionate is a highly potent, Class I corticosteroid that can be absorbed through the skin into the bloodstream and cause reversible hypothalamic-pituitary-adrenal (HPA) axis suppression with the potential for glucocorticosteroid insufficiency4.
Physical And Chemical Properties Analysis
Halobetasol Propionate is a white crystalline powder6. It is insoluble in water6.
Scientific Research Applications
Plaque Psoriasis and Corticosteroid-Responsive Dermatoses
Halobetasol propionate is effective in treating plaque psoriasis and corticosteroid-responsive dermatoses. A study found that over one-third of patients experienced treatment success by week 8 using a 0.01% lotion formulation (Abrahim Abduelmula et al., 2022).
Comparison with Other Treatments
When compared to 0.1% betamethasone valerate ointment, halobetasol propionate ointment showed superior efficacy in treating severe, localized plaque psoriasis (G. Blum & S. Yawalkar, 1991).
Innovative Gel Formulations
Gel formulations of halobetasol propionate-loaded lipid nanoparticles have been developed, offering effective inflammation reduction with lower doses and improved skin biomechanical properties (Paulina Carvajal-Vidal et al., 2020).
Atopic Dermatitis Treatment
A combination of halobetasol propionate with biopolymer significantly reduces inflammation in atopic dermatitis compared to halobetasol propionate alone (K. Bairy et al., 2015).
Pediatric Dermatology
Halobetasol propionate cream and ointment have been found effective in treating pediatric patients with chronic plaque psoriasis and atopic dermatitis (G. Herz et al., 1991).
Combination with Skin Penetration Promoters
The efficacy of halobetasol propionate is enhanced when combined with skin penetration promoters like menthone and nonane, showing better anti-inflammatory efficacy in human skin (Paulina Carvajal-Vidal et al., 2017).
Comparison with Other Corticosteroids
It exhibits more potent anti-inflammatory, antiproliferative, and vasoconstrictive effects than clobetasol 17-propionate, making it suitable for various skin disorders (S. Yawalkar et al., 1991).
Dosage and Application Frequency
Studies have explored different application frequencies and dosages, such as comparing once-daily to twice-daily application and various lotion concentrations (Kristine Busse Zitelli et al., 2011).
Eczematous Dermatoses
Halobetasol propionate ointment is highly effective and well-tolerated in treating chronic eczematous dermatoses (C. Guzzo et al., 1991).
Nanostructured Lipid Carriers
Halobetasol-loaded nanostructured lipid carriers have shown to reduce systemic side effects and enhance topical effectiveness for skin inflammatory disorders (Paulina Carvajal-Vidal et al., 2019).
General Anti-Inflammatory Properties
Halobetasol Propionate reduces edema, erythema, and pruritus by inhibiting inflammation-causing mediators (2020).
Safety And Hazards
Halobetasol Propionate is a highly potent, Class I corticosteroid that can be absorbed through the skin into the bloodstream and cause reversible hypothalamic-pituitary-adrenal (HPA) axis suppression with the potential for glucocorticosteroid insufficiency7. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye8.
Future Directions
Halobetasol Propionate is being studied for its potential in the treatment of inflammation9. There are also studies on the development of a fixed-combination lotion containing Halobetasol Propionate and the retinoid tazarotene for the treatment of psoriasis10. The market for Halobetasol Propionate is expected to grow, with potential areas for growth in emerging markets and untapped customer segments11.
properties
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31ClF2O5/c1-5-21(32)33-25(20(31)12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13-,15-,16-,18-,19-,22-,23-,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSYKGHYMJNPAB-LICBFIPMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClF2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046636 | |
Record name | Halobetasol propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Halobetasol propionate | |
CAS RN |
66852-54-8 | |
Record name | Halobetasol propionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66852-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Halobetasol propionate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066852548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Halobetasol propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Halobetasol Propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HALOBETASOL PROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91A0K1TY3Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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